3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

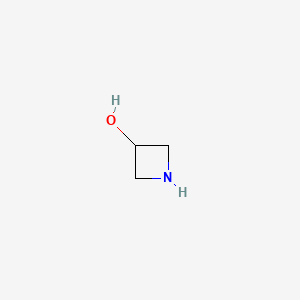

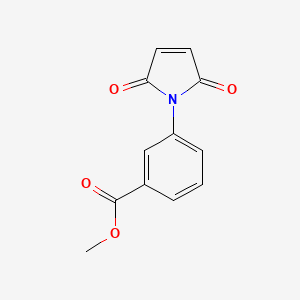

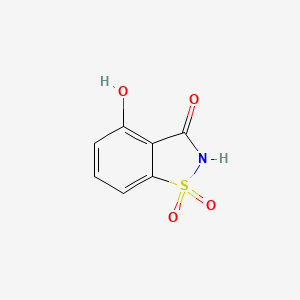

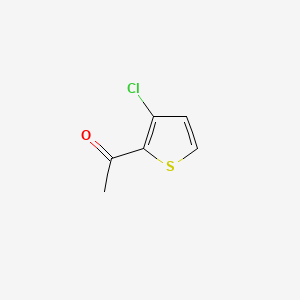

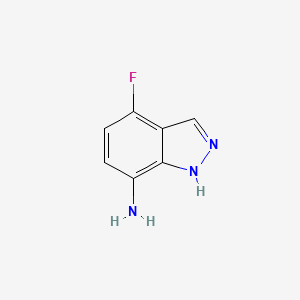

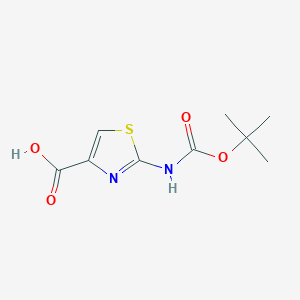

Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that is part of a broader class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The compound contains a pyrrole ring that is substituted at the third position with a benzoate ester group and has additional oxo functionalities at the second and fifth positions on the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be performed using 5-(benzotriazol-1-yl)-1,2-epoxy-3-pentynes with primary amines, which could potentially be adapted to synthesize the compound . Another relevant synthesis method involves the use of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate, which can be transformed into various heterocyclic systems including pyrrole derivatives . These methods highlight the versatility of synthetic approaches to access substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing one nitrogen atom. The substitution pattern on the pyrrole ring can significantly influence the electronic and steric properties of the molecule. For example, the presence of a benzoate ester group can introduce additional resonance structures and affect the overall reactivity of the compound . X-ray crystallography can be used to determine the precise molecular structure, as demonstrated in the analysis of related compounds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the benzoate ester group can make the pyrrole ring more susceptible to electrophilic attack due to the electron-withdrawing effect of the ester carbonyl . Additionally, the oxo functionalities can participate in reactions such as condensation or addition, depending on the reaction conditions and the presence of other reactive groups in the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the benzoate ester group can increase the solubility of the compound in organic solvents . The oxo groups can also contribute to the acidity of the compound, potentially forming hydrogen bonds and affecting the compound's boiling point and melting point . Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict these properties and provide insights into the electronic structure of the compound .

科学研究应用

磺酰胺衍生物的合成

3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸甲酯: 用于合成磺酰胺衍生物。 这些化合物由于其抗菌,消炎,降压和抗青光眼特性而具有广泛的药物应用 .

抗肿瘤和抗念珠菌特性

该化合物的衍生物在治疗癌症和念珠菌病等真菌感染方面已显示出令人鼓舞的结果。 该化合物的马来酰亚胺平台促进了具有高抗肿瘤活性的琥珀酰亚胺的合成 .

抗心律失常和抗组胺应用

该化合物的衍生物也因其潜在的抗心律失常和抗组胺作用而被探索,这在分别治疗心律失常和过敏反应中可能是有益的 .

降胆固醇和催眠活性

研究表明,3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸甲酯 的衍生物可能具有降胆固醇特性,可用于控制胆固醇水平,以及催眠和镇静作用,用于治疗睡眠障碍 .

聚合和共聚

该化合物结构中的活化双键和酰亚胺基使其成为聚合和共聚过程的理想候选者。 该应用在创建具有特定特性的新材料方面非常重要 .

有机锡(IV)配合物的合成

该化合物在合成有机锡(IV)配合物中起着关键作用。 这些配合物已被表征并研究了它们在包括材料科学在内的各个领域的潜在应用 .

安全和危害

“Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

methyl 3-(2,5-dioxopyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-3-2-4-9(7-8)13-10(14)5-6-11(13)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHLXNRBOUEEGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364081 |

Source

|

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40349-50-6 |

Source

|

| Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)